Cas no 54662-30-5 (12-Deoxyphorbol 13-phenylacetate 20-acetate)

54662-30-5 structure
Productnaam:12-Deoxyphorbol 13-phenylacetate 20-acetate
12-Deoxyphorbol 13-phenylacetate 20-acetate Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester
- 12-Deoxyphorbol 13-phenylacate 20-acetate(dPPA,DOPPA)
- 12-DEOXYPHORBOL 13-PHENYLACETATE 20-ACETATE
- Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9...
- Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,
- 12-deoxyphorbolphenylacetate-20-acetate
- 12-DPPAA
- 3-acetate9a-phenylacetate
- DOPPA
- CHEMBL1395147
- 12-Deoxyphorbol-13-phenylacetate-20-acetate
- Benzeneacetic acid ,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulen-9a-yl ester
- 54662-30-5
- 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl phenylacetate
- MEDVHSNRBPAIPU-XMOZQXTISA-N
- SR-05000002352
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-4a-beta,7b-alpha,9a-alpha-trihydroxy-3-(hydroxymethyl)-1,1,6,8-alpha-tetramethyl-, 3-acetate 9a-phenylacetate
- (acetoxymethyl-dihydroxy-tetramethyl-oxo-[?]yl) 2-phenylacetate
- [(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
- DTXSID20969948
- dPPA, >=98% (HPLC)
- NCGC00163537-01
- SR-05000002352-2
- CCG-208193
- SCHEMBL15423126
- Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulen-9a-yl ester
- 12-DOPPAA
- 12-Deoxyphorbol 13-phenylacetate 20-acetate
-
- MDL: MFCD01741294
- Inchi: InChI=1S/C30H36O7/c1-17-11-23-28(34,26(17)33)15-21(16-36-19(3)31)12-22-25-27(4,5)29(25,14-18(2)30(22,23)35)37-24(32)13-20-9-7-6-8-10-20/h6-12,18,22-23,25,34-35H,13-16H2,1-5H3/t18-,22+,23-,25-,28-,29+,30-/m1/s1
- InChI-sleutel: MEDVHSNRBPAIPU-XMOZQXTISA-N
- LACHT: CC1=C[C@@H]2[C@](CC(=C[C@H]3[C@@H]4C(C)(C)[C@@]4(C[C@@H](C)[C@@]32O)OC(=O)CC5=CC=CC=C5)COC(=O)C)(C1=O)O
Berekende eigenschappen
- Exacte massa: 508.24600
- Monoisotopische massa: 508.246
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 37
- Aantal draaibare bindingen: 7
- Complexiteit: 1070
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 7
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: 3
- Oppervlakte lading: 0
- Topologisch pooloppervlak: 110
- XLogP3: 2.9
Experimentele eigenschappen
- Dichtheid: 1.0979 (rough estimate)
- Kookpunt: 556.46°C (rough estimate)
- Vlampunt: 204.3°C
- Brekindex: 1.6810 (estimate)
- PSA: 110.13000
- LogboekP: 3.32370
12-Deoxyphorbol 13-phenylacetate 20-acetate Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Danger
- Gevaarverklaring: H300 + H310 + H330-H315-H319-H335
-
Waarschuwingsverklaring:
MissingPhrase-N15.00950417-P260-P280-P302
P352
P310-P304
P340
P310-P305
P351
P338 - Vervoersnummer gevaarlijk materiaal:UN 2811 6.1 / PGIII
- WGK Duitsland:3
- Code gevarencategorie: 26/27/28-36/37/38
- Veiligheidsinstructies: 26-27-36/37/39-45
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:−20°C
12-Deoxyphorbol 13-phenylacetate 20-acetate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | D248503-1mg |
12-Deoxyphorbol 13-phenylacetate 20-acetate |
54662-30-5 | 1mg |
$ 510.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-287296-1 mg |
12-Deoxyphorbol 13-phenylacetate 20-acetate, |
54662-30-5 | 99% | 1mg |
¥1,504.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-287296-1mg |
12-Deoxyphorbol 13-phenylacetate 20-acetate, |
54662-30-5 | 99% | 1mg |
¥1504.00 | 2023-09-05 | |
TRC | D248503-2.5mg |
12-Deoxyphorbol 13-phenylacetate 20-acetate |
54662-30-5 | 2.5mg |
$ 885.00 | 2022-06-05 |
12-Deoxyphorbol 13-phenylacetate 20-acetate Gerelateerde literatuur
-
Takayuki Shioiri,Kotaro Ishihara,Masato Matsugi Org. Chem. Front. 2022 9 3360
-
Xiao-Li Chen,Hua-Li Cui,Hua Yang,Xiao Wang,Ling Liu,Yi-Xia Ren,Ji-Jiang Wang CrystEngComm 2019 21 7389
-
3. Intumescent flame retardancy of a DGEBA epoxy resin based on 5,10-dihydro-phenophosphazine-10-oxideQinqin Luo,Yanchao Yuan,Chunlei Dong,Shumei Liu,Jiangqing Zhao RSC Adv. 2015 5 68476
-
4. Self-assembly of heteroleptic dinuclear silver(i) complexes bridged by bis(diphenylphosphino)ethyneSarah Keller,Timothy N. Camenzind,Johannes Abraham,Alessandro Prescimone,Daniel H?ussinger,Edwin C. Constable,Catherine E. Housecroft Dalton Trans. 2018 47 946
-
Howard Z. Ma,Alasdair I. McKay,Antonija Mravak,Michael S. Scholz,Jonathan M. White,Roger J. Mulder,Evan J. Bieske,Vlasta Bona?i?-Koutecky,Richard A. J. O'Hair Nanoscale 2019 11 22880
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Tigliane en ingenane diterpenoïden
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Diterpenoids Tigliane en ingenane diterpenoïden
54662-30-5 (12-Deoxyphorbol 13-phenylacetate 20-acetate) Gerelateerde producten
- 176088-59-8(6-bromo-2-methyl-indan-1-one)
- 1704116-95-9(1-(2,4,5-trifluorophenyl)cyclohexan-1-amine)
- 1247211-56-8(2-bromo-4-chloro-6-cyclopropanecarbonylphenol)
- 144096-47-9(4H-1-Benzopyran-4-one,6-ethyl-4a,5,6,7-tetrahydro-4a,5-dihydroxy-, (4aS,5R,6R)-)
- 2228250-30-2({1-(2,3-dihydro-1H-inden-1-yl)methylcyclopropyl}methanol)
- 1880931-64-5(5-Amino-1-[2-(propan-2-ylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2229101-72-6(1-methyl-5-(5-nitrofuran-2-yl)-1H-pyrazol-4-amine)
- 1410793-11-1(2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride)
- 116868-93-0((Tyr0)-Neurokinin A)
- 1344230-73-4(7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine)
Aanbevolen leveranciers
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

上海贤鼎生物科技有限公司
Goudlid
CN Leverancier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
